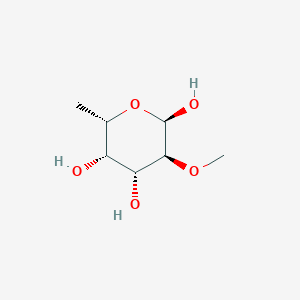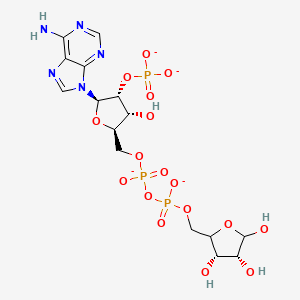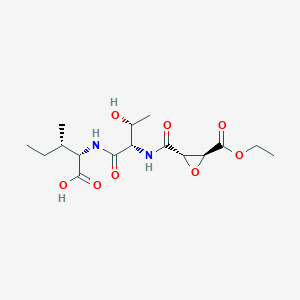![molecular formula C6H15O8P B10776511 [(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxy-Glucitol-6-Phosphate is a small molecule belonging to the class of organic compounds known as monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. 2-Deoxy-Glucitol-6-Phosphate is particularly significant in biochemical pathways and has been studied for its various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Deoxy-Glucitol-6-Phosphate can be synthesized by the reduction of 2-deoxy-D-glucose 6-phosphate using sodium borohydride. The reaction is typically followed by purification through ion-exchange chromatography .
Industrial Production Methods: While specific industrial production methods for 2-Deoxy-Glucitol-6-Phosphate are not extensively documented, the general approach involves large-scale synthesis using similar reduction and purification techniques as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 2-Deoxy-Glucitol-6-Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction results in the formation of alcohols .
Scientific Research Applications
2-Deoxy-Glucitol-6-Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various biochemical compounds.
Biology: The compound plays a role in the study of metabolic pathways and enzyme functions.
Medicine: Research has explored its potential in drug development and as a biomarker for certain diseases.
Industry: It is utilized in the production of pharmaceuticals and other biochemical products.
Mechanism of Action
2-Deoxy-Glucitol-6-Phosphate exerts its effects by interacting with specific enzymes and biochemical pathways. One of its primary targets is inositol-3-phosphate synthase, which catalyzes the conversion of glucose 6-phosphate to 1-myo-inositol 1-phosphate in a NAD-dependent manner. This enzyme is crucial in the biosynthesis of myo-inositol, a key molecule in various cellular processes .
Comparison with Similar Compounds
- 2-Deoxy-2-Amino Glucitol-6-Phosphate
- 2-Deoxy-Glucose-6-Phosphate
- Glucosamine-6-Phosphate
Uniqueness: 2-Deoxy-Glucitol-6-Phosphate is unique due to its specific structure and the presence of a phosphate group linked to a deoxy sugar. This structural uniqueness allows it to participate in distinct biochemical reactions and pathways, making it valuable for targeted research applications .
Properties
Molecular Formula |
C6H15O8P |
|---|---|
Molecular Weight |
246.15 g/mol |
IUPAC Name |
[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5?,6+/m1/s1 |
InChI Key |
KLPBNGZTTQNYHR-QBQQJPCDSA-N |
Isomeric SMILES |
C(CO)[C@H]([C@@H](C(COP(=O)(O)O)O)O)O |
Canonical SMILES |
C(CO)C(C(C(COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S)-2-amino-4-cyclopropyl-3-[3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776430.png)
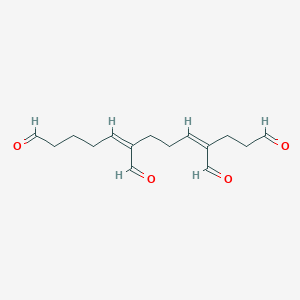

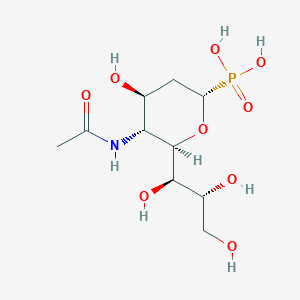
![2-[[4-Carboxy-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776456.png)
![(2S)-1-[2-({[(2R,3S,6R)-6-amino-2-methylpiperidin-3-yl]methyl}amino)ethyl]-6-chloro-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-1,2-dihydropyrazin-2-ol](/img/structure/B10776462.png)
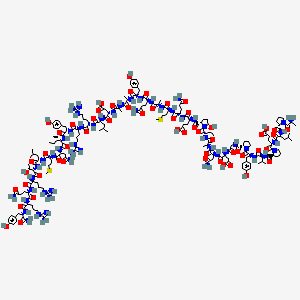
![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)
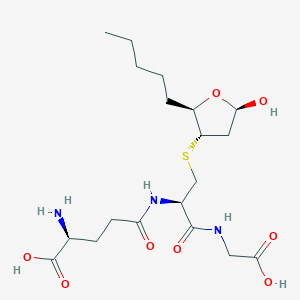
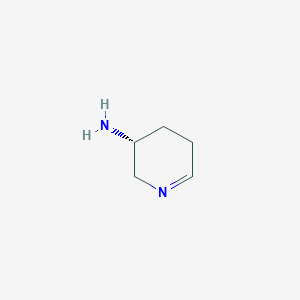
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
